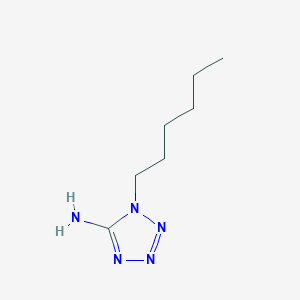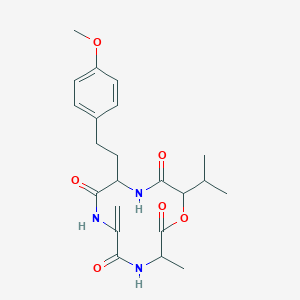
2-Naphthalenesulfonic acid, 6,6'-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of naphthalene rings, sulfonic acid groups, and azo linkages, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- typically involves the reaction of the sodium salt of J acid with phosgene in an aqueous solution at 30°C. The reaction is maintained under alkaline conditions using sodium carbonate. After heating the mixture to 80°C, the product is salted out with sodium chloride, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amines, and substituted sulfonic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological activities, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonic acid groups and azo linkages play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxynaphthalene-2-sulphonic acid: Known for its use in dye synthesis.
6-Amino-2-naphthalenesulfonic acid: Used in the production of azo dyes.
6,6’-Ureylene-bis(1-naphthol-3-sulfonic acid): Noted for its pharmacological activities.
Uniqueness
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- stands out due to its unique combination of naphthalene rings, sulfonic acid groups, and azo linkages. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
65000-34-2 |
|---|---|
Molekularformel |
C41H28N6O9S2 |
Molekulargewicht |
812.8 g/mol |
IUPAC-Name |
6-[[1-hydroxy-6-[[5-hydroxy-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C41H28N6O9S2/c48-39-35-13-9-29(19-27(35)5-15-37(39)46-44-31-7-1-25-21-33(57(51,52)53)11-3-23(25)17-31)42-41(50)43-30-10-14-36-28(20-30)6-16-38(40(36)49)47-45-32-8-2-26-22-34(58(54,55)56)12-4-24(26)18-32/h1-22,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56) |
InChI-Schlüssel |
LYTFFOOKDMWMJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C1NC(=O)NC5=CC6=C(C=C5)C(=C(C=C6)N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


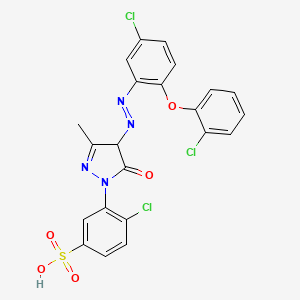
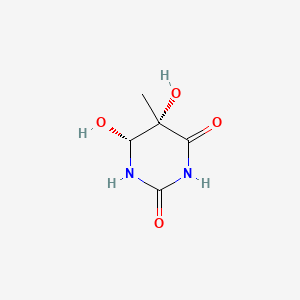
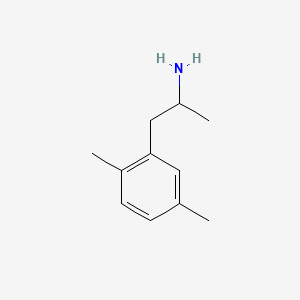






![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
